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An In-Depth Technical Guide to 1-Chloro-9,10-bis(phenylethynyl)anthracene: Structure,

Properties, and Applications

Introduction
1-Chloro-9,10-bis(phenylethynyl)anthracene, commonly abbreviated as CBPEA, is a substituted

polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention for its potent

fluorescent properties. As a derivative of the well-known fluorophore 9,10-

bis(phenylethynyl)anthracene (BPEA), CBPEA possesses a unique combination of high quantum

efficiency, chemical stability, and specific spectral characteristics that make it invaluable across

diverse scientific fields. Its rigid, planar anthracene core, extended by two phenylethynyl arms,

creates a large π-conjugated system responsible for its intense fluorescence. The strategic

placement of a chlorine atom on the anthracene backbone further modulates its electronic

properties, fine-tuning the emission wavelength.

This guide, intended for researchers and development professionals, provides a comprehensive

overview of CBPEA, delving into its fundamental chemical structure, a plausible synthetic pathway,

its detailed photophysical properties, and its primary applications in chemiluminescence, organic

electronics, and advanced materials research.
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The unambiguous identification of a chemical entity is paramount for reproducible scientific

investigation. CBPEA is systematically named according to IUPAC nomenclature, which provides a

precise description of its molecular architecture.

1.1. IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 1-chloro-9,10-bis(2-phenylethynyl)anthracene[1].

This name precisely defines the location of the chloro-substituent (position 1) and the two

phenylethynyl groups (positions 9 and 10) on the parent anthracene structure.

The structure consists of a central, tricyclic anthracene core. At the 9 and 10 positions, the

molecule is substituted with phenylacetylene groups, which extend the π-conjugation. A single

chlorine atom is substituted at the C1 position of the anthracene ring system.

Canonical

SMILES:C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl[1]

1.2. Key Identifiers and Properties

A summary of the essential identifiers and physical properties of CBPEA is provided below. It is

worth noting that reported melting points show some variation in the literature, which may be

attributable to the purity of the analyzed samples.

Property Value Source(s)

CAS Number 41105-35-5 [1][2][3]

Molecular Formula C₃₀H₁₇Cl [1][2]

Molecular Weight 412.91 g/mol [2][3]

Appearance Orange crystalline solid [4]

Melting Point 165-167°C or 204-205°C [4][5]

Fluorescence Intense Yellow-Green Emission [4]

Solubility
Soluble in organic solvents (e.g.,

Dibutyl Phthalate)
[4]
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Synthesis Pathway: A Mechanistic Perspective
While proprietary industrial synthesis methods may vary, a robust and widely applicable laboratory-

scale synthesis of CBPEA can be logically designed based on the Sonogashira cross-coupling

reaction. This palladium-catalyzed reaction is exceptionally effective for forming carbon-carbon

bonds between terminal alkynes and aryl halides.

2.1. Causality of Reagent Selection

The proposed synthesis involves the coupling of a 1-chloro-9,10-dihaloanthracene precursor with

phenylacetylene.

Precursor: The ideal starting material is 1-chloro-9,10-dibromoanthracene. Bromine is chosen

over chlorine or iodine at the coupling positions (9 and 10) as it offers a favorable balance of

reactivity and stability for palladium-catalyzed reactions.

Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0)

[Pd(PPh₃)₄], is the cornerstone of the reaction, facilitating the oxidative addition step. A copper(I)

co-catalyst, typically copper(I) iodide (CuI), is essential for activating the alkyne, forming a

copper(I) acetylide intermediate that readily undergoes transmetalation to the palladium center.

Base and Solvent: A mild base, such as triethylamine (TEA) or diisopropylamine (DIPA), is

required to neutralize the hydrogen halide byproduct and regenerate the catalyst. A polar aprotic

solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used to dissolve the reactants

and facilitate the reaction.

2.2. Hypothetical Experimental Protocol

The following protocol is a self-validating system. Successful synthesis would be confirmed by

techniques such as NMR spectroscopy (disappearance of aryl-Br signals and appearance of

alkyne signals), mass spectrometry (confirmation of the product's molecular weight), and HPLC

(assessment of purity).

Inert Atmosphere: To a flame-dried, three-neck flask equipped with a condenser and magnetic

stirrer, add 1-chloro-9,10-dibromoanthracene (1.0 eq). The system is then purged with an inert

gas (Argon or Nitrogen) for 15-20 minutes to prevent oxidative side reactions.
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Reagent Addition: Add the palladium catalyst Pd(PPh₃)₄ (0.05 eq) and copper(I) iodide (0.10 eq).

Introduce anhydrous THF or DMF as the solvent, followed by the amine base (e.g., TEA, 4.0 eq).

Coupling Reaction: Add phenylacetylene (2.5 eq) dropwise to the stirring mixture. The excess

ensures the complete reaction of the dibromo-precursor.

Heating and Monitoring: Heat the reaction mixture to 60-70°C and monitor its progress using

Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).

Work-up and Purification: Upon completion, cool the mixture to room temperature and filter it

through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure.

The resulting crude solid is then purified, typically by column chromatography on silica gel,

followed by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the

pure orange crystalline product.

2.3. Synthesis Workflow Diagram
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Reaction Setup

Coupling Reaction

Work-up & Purification

1. Prepare Inert Atmosphere
(Flame-dried flask, Ar/N2 purge)

2. Add Reactants
- 1-Chloro-9,10-dibromoanthracene

- Pd(PPh3)4 (Catalyst)
- CuI (Co-catalyst)

- Solvent (THF/DMF)
- Base (TEA)

  

3. Add Phenylacetylene
(dropwise)

4. Heat and Monitor
(60-70°C, TLC analysis)

Initiates Sonogashira Coupling

5. Cooldown & Filtration
(Remove catalyst)

Reaction Complete

6. Chromatography &
Recrystallization

Pure CBPEA Product

Click to download full resolution via product page

Caption: Sonogashira coupling workflow for CBPEA synthesis.
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Photophysical Properties and Mechanistic Insights
CBPEA's utility is rooted in its excellent photophysical characteristics. It is a highly efficient

fluorophore, absorbing light in the visible spectrum and re-emitting it as an intense yellow-green

glow[4].

3.1. Absorption and Emission

The extended π-conjugated system of CBPEA results in strong absorption bands in the blue-violet

region of the electromagnetic spectrum. Upon excitation, the molecule is promoted from its ground

state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the ground state via the emission

of a photon, a process known as fluorescence.

The key feature of CBPEA is that the chloro-substitution shifts the emission spectrum to the visible

yellow-green range, which is particularly desirable for safety lighting and visual applications[4]. This

is in contrast to the parent BPEA, which typically emits a greener light[6]. This bathochromic (red)

shift is due to the electron-withdrawing nature of the chlorine atom, which perturbs the energy

levels of the anthracene core's molecular orbitals.

3.2. Quantum Efficiency

A critical metric for any fluorophore is its fluorescence quantum yield (ΦF), which is the ratio of

photons emitted to photons absorbed. CBPEA exhibits a superior quantum efficiency of

approximately 0.34 when used in peroxyoxalate chemiluminescence systems, outperforming many

standard fluorescent dyes[4]. This high efficiency is a direct result of its rigid molecular structure,

which minimizes non-radiative decay pathways (like vibrational relaxation), thereby favoring the

radiative process of fluorescence.
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Photophysical Parameter Value / Description Source

Absorption Spectrum
Strong absorption in the blue-

violet region
[7]

Emission Spectrum
Intense yellow-green

fluorescence
[4]

Quantum Yield (ΦF)
~0.34 (in peroxyoxalate

systems)
[4]

Stability

Higher resistance to

photobleaching than non-

halogenated BPEA

[4]

3.3. Photophysical Pathway Diagram (Jablonski Diagram)

Ground State (S₀) Excited Singlet State (S₁)
Absorption

(Light Energy)

Fluorescence
(Yellow-Green Light)

Excited Triplet State (T₁)

Intersystem Crossing
(ISC)

Phosphorescence
(Generally weak)

Click to download full resolution via product page

Caption: Simplified Jablonski diagram for CBPEA photophysics.

Core Applications and Technical Significance
The unique properties of CBPEA make it a critical component in several high-technology

applications.

4.1. High-Intensity Chemiluminescence
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The most prominent application of CBPEA is as the fluorescent emitter in high-intensity "cyalume-

type" lightsticks[4]. In these devices, the fluorescence is not initiated by light (photoluminescence)

but by a chemical reaction (chemiluminescence).

Mechanism: The lightstick contains two separate solutions. One contains a diaryl oxalate ester

(e.g., bis(2,4,6-trichlorophenyl)oxalate, TCPO) and CBPEA. The other contains a hydrogen

peroxide solution with a catalyst. When the inner vial is broken, the solutions mix, and the

peroxide oxidizes the oxalate ester, forming a high-energy intermediate (hypothesized to be a

1,2-dioxetanedione). This intermediate is unstable and decomposes, transferring its energy to

the CBPEA molecules. The excited CBPEA molecules then relax to their ground state by emitting

the characteristic yellow-green light.

Significance: CBPEA is the critical component for "30-minute" high-intensity lightsticks, where a

bright, immediate source of light is required for safety or emergency situations[3][4].

4.2. Organic Electronics

CBPEA is a versatile compound for research in organic electronics, particularly in the development

of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)[8].

OLEDs: In OLEDs, the high fluorescence quantum yield and stability of CBPEA make it an

excellent candidate for an emitter layer dopant. Its structure allows for efficient charge transport,

contributing to improved device efficiency and color purity in displays[8].

OPVs: In solar cells, its strong absorption and ability to participate in energy transfer processes

can help enhance overall energy conversion rates[8].

4.3. Advanced Materials and Probes

Beyond its primary uses, CBPEA serves as a key building block for synthesizing more complex

functional materials with tailored photophysical properties[8]. Its derivatives are also explored in

biochemical research as fluorescent probes for cellular imaging and analysis[8], and in the field of

photon upconversion, where low-energy photons are converted into higher-energy light[7].

Conclusion
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1-Chloro-9,10-bis(phenylethynyl)anthracene is more than just a chemical compound; it is a

precisely engineered molecular tool. Its rational design, combining a rigid anthracene core with π-

conjugating side arms and a strategically placed halogen, results in a fluorophore with exceptional

brightness, stability, and a finely-tuned emission profile. From providing reliable, high-intensity light

in emergency situations to enabling the next generation of organic electronic devices, CBPEA

stands as a testament to the power of molecular engineering in materials science. Continued

research into this and related structures promises to unlock further innovations in photochemistry,

sensing, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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